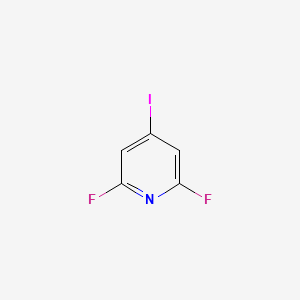

2,6-Difluoro-4-iodopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-difluoro-4-iodopyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F2IN/c6-4-1-3(8)2-5(7)9-4/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPNCSVJCFXRBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1F)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F2IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617679 | |

| Record name | 2,6-Difluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685517-71-9 | |

| Record name | 2,6-Difluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-difluoro-4-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2,6-Difluoro-4-iodopyridine

An In-depth Technical Guide to the Chemical Properties and Applications of 2,6-Difluoro-4-iodopyridine

This compound is a strategically-functionalized heterocyclic aromatic compound that has emerged as a highly valuable building block in modern organic synthesis.[1] Its utility is primarily anchored in the differential reactivity of its halogen substituents: a highly reactive iodine atom at the C4 position and two significantly less reactive fluorine atoms at the C2 and C6 positions.[2][3] This unique electronic and steric arrangement allows for selective, sequential functionalization, making it an invaluable scaffold for the construction of complex 2,4,6-trisubstituted pyridines. These motifs are prevalent in a multitude of biologically active molecules and approved pharmaceuticals, particularly in the domain of oncology and kinase inhibitor development.[2][3]

This guide provides an in-depth exploration of the synthesis, chemical properties, and core applications of this compound, offering field-proven insights and detailed experimental frameworks for researchers, chemists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in synthesis and analysis. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 685517-71-9 | [4][5] |

| Molecular Formula | C₅H₂F₂IN | [4][5] |

| Molecular Weight | 240.98 g/mol | [4][6] |

| Appearance | Off-white to light yellow solid | [5] |

| Melting Point | 78-82 °C | [4][5] |

| Boiling Point | 222.0±35.0 °C (Predicted) | [5] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.22 (s, 2H) | [4][5] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 161.1 (dd, J=250, 16 Hz), 115.6 (dd, J=24, 10 Hz), 110.3 | [4][5] |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -68.1 | [4][5] |

| Mass Spectrum (GC-MS) | m/z 241 [M⁺] | [4][5] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is reliably achieved through a directed ortho-metalation and rearrangement pathway. The following protocol, adapted from established literature, provides a robust method for its preparation.[4][5]

Causality Behind Experimental Design

The choice of n-butyllithium to generate lithium diisopropylamide (LDA) in situ at -78 °C is critical. LDA is a strong, non-nucleophilic base, which is essential for the regioselective deprotonation of the starting material, 2,6-difluoro-3-iodopyridine. The extremely low temperature is necessary to control the highly exothermic deprotonation, prevent side reactions, and maintain the stability of the organolithium intermediate. The subsequent 12-hour hold allows for the thermodynamic rearrangement to the more stable 4-iodo isomer. The quench with water protonates the intermediate, and the sodium thiosulfate wash removes any residual iodine.

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

-

Preparation of LDA: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 2 mL) and diisopropylamine (1.30 mL, 4.15 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Formation of LDA: Slowly add n-butyllithium (1.66 mL, 4.15 mmol, 2.5 M in hexane) dropwise to the stirred solution. Maintain the temperature at -78 °C and stir for 25 minutes.

-

Addition of Starting Material: In a separate flask, dissolve 2,6-difluoro-3-iodopyridine (1.00 g, 4.15 mmol) in anhydrous THF (5 mL). Transfer this solution dropwise via cannula to the LDA solution at -78 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 12 hours.

-

Quenching: Quench the reaction by adding a solution of water (0.2 mL, 11 mmol) in THF (2 mL). Allow the mixture to slowly warm to room temperature over 1 hour.

-

Workup: Wash the mixture with a 10% aqueous Na₂SO₃ solution (5 mL) to remove unreacted iodine.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by crystallization from hexane to yield this compound as colorless crystals (Typical yield: ~740 mg, 74%).[4][5]

Core Reactivity: The Power of Selective Cross-Coupling

The synthetic prowess of this compound lies in the pronounced reactivity difference between the C-I and C-F bonds. The C(sp²)-I bond at the 4-position is significantly weaker and more susceptible to oxidative addition by palladium(0) catalysts than the strong C(sp²)-F bonds at the 2- and 6-positions.[2][3] This predictable regioselectivity is the cornerstone of its utility, enabling it to serve as a versatile linchpin in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl and heteroaryl structures common in pharmaceuticals.[7][8] With this compound, this reaction proceeds selectively at the 4-position, leaving the fluorine atoms untouched for potential subsequent nucleophilic aromatic substitution reactions.

Mechanistic Insight: The reaction is initiated by the oxidative addition of the C-I bond to a Pd(0) catalyst. A base (e.g., Na₂CO₃, K₃PO₄) activates the organoboron species (boronic acid or ester), facilitating transmetalation onto the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[7][9]

Caption: General workflow for Suzuki-Miyaura coupling.

General Protocol for Suzuki-Miyaura Coupling:

-

To a flask, add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, 2.0-3.0 eq.).

-

Purge the flask with an inert gas (N₂ or Ar).

-

Add degassed solvents (e.g., a mixture of toluene, ethanol, and water).

-

Heat the reaction mixture (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography to yield the 4-substituted product.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling is the premier method for linking terminal alkynes to sp² carbons, providing access to arylalkynes and conjugated enynes.[10][11][12] This reaction is crucial for creating rigid molecular scaffolds and for intermediates that can undergo further transformations like click chemistry or cyclizations.

Mechanistic Insight: The reaction uniquely employs a dual-catalyst system. The palladium catalyst activates the C-I bond via oxidative addition. Concurrently, a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of an amine base to form a highly reactive copper acetylide intermediate. This intermediate undergoes transmetalation to the palladium center, followed by reductive elimination to yield the product.[10][13]

Caption: General workflow for Sonogashira coupling.

General Protocol for Sonogashira Coupling:

-

In a flask under an inert atmosphere, dissolve this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%) in a suitable solvent (e.g., THF or DMF).

-

Add an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq.).

-

Add the terminal alkyne (1.1-1.2 eq.) dropwise.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through celite to remove catalyst residues, and concentrate the filtrate.

-

Purify the crude product via column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, replacing harsher classical methods.[14][15] It enables the coupling of aryl halides with a vast range of primary and secondary amines. When applied to this compound, it provides a direct route to 4-aminopyridine derivatives, which are key pharmacophores. A study on the related 2-fluoro-4-iodopyridine confirms that C-N coupling is exclusive to the 4-position.[16]

Mechanistic Insight: Similar to other cross-coupling reactions, the cycle involves oxidative addition of the C-I bond to Pd(0). The amine then coordinates to the palladium complex. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃) is crucial for deprotonating the coordinated amine, forming a palladium amide complex. Reductive elimination from this complex forges the C-N bond and regenerates the Pd(0) catalyst.[14][17]

Sources

- 1. CAS 685517-71-9: Pyridine,2,6-difluoro-4-iodo- [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PYRIDINE, 2,6-DIFLUORO-4-IODO- synthesis - chemicalbook [chemicalbook.com]

- 5. PYRIDINE, 2,6-DIFLUORO-4-IODO- | 685517-71-9 [chemicalbook.com]

- 6. This compound | C5H2F2IN | CID 21747365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

2,6-Difluoro-4-iodopyridine CAS number and structure

An In-Depth Technical Guide to 2,6-Difluoro-4-iodopyridine (CAS: 685517-71-9) for Advanced Chemical Synthesis

Introduction

This compound is a specialized heterocyclic aromatic compound that has emerged as a critical building block in modern organic synthesis. Its unique trifunctional nature—a pyridine core, electron-withdrawing fluorine atoms, and a reactive carbon-iodine bond—makes it an invaluable precursor for developing complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The fluorine atoms at the 2 and 6 positions significantly modulate the electronic properties of the pyridine ring, enhancing its stability and influencing its reactivity, while the iodine atom at the 4-position serves as a versatile handle for a wide array of synthetic transformations.[1]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, covering its chemical identity, synthesis, and applications, grounded in established scientific principles and methodologies.

Chemical Structure:

Part 1: Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of reproducible science. The identity and purity of this compound are typically confirmed through a combination of physical property measurements and spectroscopic analysis.

Physicochemical Properties

The key properties of this compound are summarized below. These data are essential for reaction planning, safety assessment, and regulatory compliance.

| Property | Value | Source(s) |

| CAS Number | 685517-71-9 | [3][5] |

| Molecular Formula | C₅H₂F₂IN | [3][5] |

| Molecular Weight | 240.98 g/mol | [2][3][5] |

| Physical Form | Colorless or white to yellow to brown solid or liquid | |

| Melting Point | 78-80 °C | [6][7] |

| Purity | Typically ≥97% or ≥98% | [3] |

| SMILES | IC1=CC(F)=NC(F)=C1 | [3][8] |

| InChI Key | AXPNCSVJCFXRBC-UHFFFAOYSA-N | [2] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [3] |

| logP | 1.9644 | [3] |

Spectroscopic Data for Structural Verification

Spectroscopic analysis provides an unambiguous fingerprint of the molecule. The following data are characteristic of this compound.[6][7]

-

¹H NMR (400 MHz, CDCl₃): δ 7.22 (t, 2H, J=1.2 Hz)

-

Expert Insight: The single triplet signal corresponds to the two equivalent protons at the C3 and C5 positions of the pyridine ring. The small coupling constant (J=1.2 Hz) is indicative of a ⁴J (meta) coupling to the adjacent fluorine atoms.

-

-

¹³C NMR (100 MHz, CDCl₃): δ 161.1 (dd, J=250, 16 Hz, 2C), 115.6 (dd, J=24, 10 Hz, 2C), 110.3

-

Expert Insight: The large coupling constant (J=250 Hz) for the signal at 161.1 ppm is characteristic of a direct ¹J C-F coupling, confirming the attachment of fluorine to these carbons (C2 and C6). The signal at 110.3 ppm corresponds to the iodine-bearing carbon (C4).

-

-

¹⁹F NMR (376 MHz, CDCl₃): δ -68.1

-

Expert Insight: This singlet in the ¹⁹F spectrum confirms the chemical equivalence of the two fluorine atoms.

-

-

GC-MS (m/z): Calculated for C₅H₂F₂IN [M⁺]: 241, Found: 241

-

Expert Insight: The mass spectrum confirms the molecular weight of the compound, providing definitive evidence of its elemental composition.

-

Part 2: Synthesis Protocol and Mechanistic Rationale

This compound can be synthesized via a directed ortho-metalation pathway. The following protocol is adapted from established procedures.[6][7] This self-validating workflow includes in-process controls and a logical reaction design to ensure a high yield of the target compound.

Experimental Protocol: Synthesis from 2,6-Difluoro-3-iodopyridine

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

LDA Generation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), add anhydrous tetrahydrofuran (THF, 2 mL) and diisopropylamine (1.30 mL, 4.15 mmol). Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (1.66 mL of a 2.5 M solution in hexane, 4.15 mmol) dropwise. Allow the resulting solution to stir for 25 minutes at -78°C to ensure complete formation of lithium diisopropylamide (LDA).

-

Causality: LDA is used as a strong, non-nucleophilic base. The low temperature of -78°C is critical to maintain the stability of the base and the subsequent organolithium intermediates.

-

-

Reaction: Add a solution of 2,6-difluoro-3-iodopyridine (1.00 g, 4.15 mmol) in anhydrous THF (5 mL) dropwise to the LDA solution via cannula.

-

Incubation: Maintain the reaction mixture at -78°C and stir for 12 hours.

-

Causality: The extended reaction time at low temperature allows for the deprotonation at the 4-position and subsequent rearrangement to the more thermodynamically stable 4-iodo isomer.

-

-

Quenching: Add a solution of water (0.2 mL, 11 mmol) in THF (2 mL) to the reaction mixture. Allow the mixture to slowly warm to room temperature over 1 hour.

-

Causality: The quench protonates any remaining anionic species, terminating the reaction.

-

-

Workup: Wash the mixture with a 10% aqueous solution of sodium thiosulfate (Na₂SO₃, 5 mL) to remove any unreacted iodine. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Crystallization: Purify the crude product by crystallization from hexane to yield this compound as colorless crystals (Typical yield: ~74%).[6][7]

Part 3: Applications in Advanced Synthesis

The true value of this compound lies in its utility as a versatile synthetic intermediate. Its structure is primed for sequential, regioselective functionalization. It is widely used in the synthesis of novel compounds for scientific research, including fluorescent dyes and potential pharmaceutical agents.[7][9]

The C-I bond is particularly amenable to a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling.

Caption: Synthetic utility of this compound in cross-coupling.

This versatility allows for the strategic introduction of aryl, alkyl, alkynyl, and amino groups at the 4-position, making it a cornerstone reagent for building molecular libraries for drug discovery and developing novel materials.

Part 4: Safety and Handling

Adherence to safety protocols is non-negotiable. This compound should be handled by trained personnel in a well-ventilated chemical fume hood.

GHS Hazard Information

| Category | Code | Description |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302 | Harmful if swallowed |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Data sourced from Sigma-Aldrich.

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, dark place under an inert atmosphere as recommended.[3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value, versatile chemical reagent with a well-defined physicochemical and spectroscopic profile. Its strategic importance stems from the unique interplay of its structural features, which enables its use in sophisticated synthetic pathways, particularly those involving metal-catalyzed cross-coupling reactions. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its potential in the creation of novel and functional molecules for pharmaceutical, agrochemical, and materials science applications.

References

- This compound. Oakwood Chemical. [Link]

- This compound | C5H2F2IN | CID 21747365. PubChem. [Link]

- Good Price CAS:685517-71-9 | this compound for Sale. ALFA CHEMICAL. [Link]

Sources

- 1. CAS 685517-71-9: Pyridine,2,6-difluoro-4-iodo- [cymitquimica.com]

- 2. This compound | C5H2F2IN | CID 21747365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 685517-71-9|this compound|BLD Pharm [bldpharm.com]

- 5. This compound [oakwoodchemical.com]

- 6. PYRIDINE, 2,6-DIFLUORO-4-IODO- synthesis - chemicalbook [chemicalbook.com]

- 7. PYRIDINE, 2,6-DIFLUORO-4-IODO- | 685517-71-9 [chemicalbook.com]

- 8. 685517-71-9 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 9. alfa-chemical.com [alfa-chemical.com]

An In-depth Technical Guide to the Physical Properties of 2,6-Difluoro-4-iodopyridine

This guide provides a comprehensive overview of the core physical and spectroscopic properties of 2,6-Difluoro-4-iodopyridine, a key building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to ensure a thorough understanding of this compound's characteristics.

Introduction: The Significance of a Multifunctional Building Block

This compound is a heterocyclic aromatic compound with the chemical formula C₅H₂F₂IN.[1][2][3][4][5][6][7] Its structure, featuring a pyridine ring substituted with two electron-withdrawing fluorine atoms and a versatile iodine atom, makes it a highly valuable intermediate in organic synthesis. The fluorine atoms can enhance metabolic stability and binding affinity in pharmaceutical candidates, while the iodine atom serves as a reactive handle for cross-coupling reactions, enabling the construction of complex molecular architectures.[5] This unique combination of properties has led to its use in the development of novel pharmaceuticals and advanced materials.[5][8]

Core Physicochemical Properties

The fundamental physical properties of this compound are summarized below. These values are critical for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂F₂IN | [1][4] |

| Molecular Weight | 240.98 g/mol | [1][3][4] |

| Appearance | Colorless crystals or an off-white to light yellow solid. | [1][2][9] |

| Melting Point | 78-82 °C | [1][2][9] |

| Boiling Point | 222.0 ± 35.0 °C (Predicted) | [2] |

| Density | 2.129 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in ethyl acetate; crystallization from hexane is effective. | [1][9] |

| Storage | Store under an inert atmosphere (Nitrogen or Argon) at 2-8 °C in a dark place. | [2][4][10] |

Spectroscopic and Chromatographic Profile

The structural identity and purity of this compound are definitively established through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide a complete picture of its atomic connectivity and electronic environment.

-

¹H NMR (400 MHz, CDCl₃): δ 7.22 (t, 2H, J = 1.2 Hz).[1][9]

-

Expert Insight: The single signal appearing as a triplet integrates to two protons, corresponding to the two equivalent hydrogen atoms at the C3 and C5 positions. The triplet multiplicity arises from coupling to the two adjacent fluorine atoms.

-

-

¹³C NMR (100 MHz, CDCl₃): δ 161.1 (dd, J = 250, 16 Hz, 2C), 115.6 (dd, J = 24, 10 Hz, 2C), 110.3.[1][9]

-

Expert Insight: The signal at 161.1 ppm corresponds to the two carbon atoms (C2 and C6) directly bonded to fluorine, exhibiting a large carbon-fluorine coupling constant (J = 250 Hz). The signal at 115.6 ppm represents the two carbons (C3 and C5) adjacent to the fluorinated carbons. The signal at 110.3 ppm is assigned to the carbon atom (C4) bonded to iodine.

-

-

¹⁹F NMR (376 MHz, CDCl₃): δ -68.1.[1][9]

-

Expert Insight: This single resonance confirms the chemical equivalence of the two fluorine atoms in the molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique confirms the molecular weight and provides an indication of the compound's purity.

-

m/z: Calculated value: 241 [M+], Measured value: 241.[1][9]

-

Expert Insight: The mass-to-charge ratio (m/z) of the molecular ion [M+] directly corresponds to the compound's molecular weight, confirming its elemental composition.

-

Experimental Methodologies for Physical Property Determination

The following protocols outline the standard procedures for verifying the physical properties of this compound.

Melting Point Determination

Rationale: The melting point is a crucial indicator of a solid compound's purity. A sharp melting range close to the literature value suggests high purity.

Protocol:

-

A small, dry sample of this compound is finely powdered.

-

The powder is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a rate of 10-20 °C/min until the temperature is about 15 °C below the expected melting point (78-82 °C).[2]

-

The heating rate is then reduced to 1-2 °C/min to allow for accurate determination.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

NMR Sample Preparation and Analysis

Rationale: Proper sample preparation is paramount for obtaining high-resolution NMR spectra. Deuterated chloroform (CDCl₃) is a suitable solvent as it dissolves the compound well and its residual proton signal does not interfere with the analyte's signals.

Protocol:

-

Approximately 5-10 mg of this compound is accurately weighed and placed in a clean, dry NMR tube.

-

About 0.6-0.7 mL of deuterated chloroform (CDCl₃) is added to the NMR tube to dissolve the sample.

-

The tube is capped and gently agitated to ensure complete dissolution.

-

The NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet.

-

¹H, ¹³C, and ¹⁹F NMR spectra are acquired using standard instrument parameters.

Caption: NMR Sample Preparation and Analysis Workflow.

Handling, Storage, and Safety

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound possesses specific hazards that require careful management.

Hazard Identification:

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection during handling.[2]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands and skin thoroughly after handling.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C and protect from light.[2][4][10]

References

- PubChem. This compound | C5H2F2IN | CID 21747365. [Link]

- Oakwood Chemical. This compound. [Link]

- Royal Society of Chemistry.

- Acmec Biochemical. 685517-71-9[this compound]. [Link]

- ALFA CHEMICAL. Good Price CAS:685517-71-9 | this compound for Sale. [Link]

Sources

- 1. PYRIDINE, 2,6-DIFLUORO-4-IODO- synthesis - chemicalbook [chemicalbook.com]

- 2. PYRIDINE, 2,6-DIFLUORO-4-IODO- | 685517-71-9 [amp.chemicalbook.com]

- 3. This compound | C5H2F2IN | CID 21747365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. CAS 685517-71-9: Pyridine,2,6-difluoro-4-iodo- [cymitquimica.com]

- 6. This compound [oakwoodchemical.com]

- 7. 685517-71-9[this compound]- Acmec Biochemical [acmec.com.cn]

- 8. alfa-chemical.com [alfa-chemical.com]

- 9. PYRIDINE, 2,6-DIFLUORO-4-IODO- | 685517-71-9 [chemicalbook.com]

- 10. This compound | 685517-71-9 [sigmaaldrich.com]

The Strategic Reactivity of 2,6-Difluoro-4-iodopyridine: A Technical Guide for Advanced Synthesis

Introduction: A Privileged Scaffold in Modern Chemistry

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic selection of building blocks is paramount. 2,6-Difluoro-4-iodopyridine has emerged as a uniquely versatile scaffold, offering a trifecta of reactive sites that can be addressed with remarkable selectivity. The presence of two electron-withdrawing fluorine atoms flanking the nitrogen atom significantly modulates the electronic properties of the pyridine ring, while the carbon-iodine bond at the C4 position provides a reliable and highly reactive handle for a multitude of transformations.[1] This guide provides an in-depth exploration of the C-I bond's reactivity in this valuable intermediate, offering field-proven insights and detailed protocols for its application in key synthetic methodologies.

The core utility of this compound lies in the orthogonal reactivity of its substituents. The strong inductive effect of the fluorine atoms renders the C2 and C6 positions electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr), while simultaneously activating the C-I bond at the C4 position for a host of metal-catalyzed cross-coupling reactions. This inherent electronic differentiation allows for a predictable and stepwise functionalization of the pyridine core, a critical advantage in the construction of complex molecular architectures.

I. Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, making the C4 position of this compound the primary site for such transformations. The high polarizability and relatively low bond strength of the C-I bond facilitate oxidative addition to a low-valent palladium catalyst, the crucial first step in these catalytic cycles.

A. Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of carbon-carbon bonds.[2][3] In the context of this compound, this reaction allows for the introduction of a diverse array of aryl and heteroaryl substituents at the C4 position, providing access to a vast chemical space.

Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving the oxidative addition of the C-I bond to a Pd(0) species, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst.[3] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic Acid (1.2 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 equiv)

-

Toluene/Water (4:1 mixture)

-

Schlenk flask and magnetic stirrer

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

-

Add the degassed toluene/water solvent mixture.

-

Stir the reaction mixture vigorously and heat to 100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.[4]

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Survey of Suzuki-Miyaura Coupling Conditions

| Entry | Boronic Acid (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylboronic Acid (1.1) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 16 | Mono-arylated | ~70-80 |

| 2 | Phenylboronic Acid (2.5) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Dioxane/H₂O | 100 | 24 | Di-arylated* | >90 |

*Note: Di-arylation would require a dihalo-substituted starting material. This entry is illustrative of conditions for exhaustive arylation.[4]

Workflow Visualization: Suzuki-Miyaura Coupling

Caption: General experimental workflow for Suzuki-Miyaura coupling.

B. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for the formation of C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes onto the pyridine ring.[5][6] This reaction is particularly valuable in medicinal chemistry and materials science for the synthesis of rigid, linear structures.

Mechanistic Rationale: The reaction is co-catalyzed by palladium and copper(I). The catalytic cycle involves the oxidative addition of the C-I bond to Pd(0), followed by transmetalation with a copper(I) acetylide, which is formed in situ from the terminal alkyne, a copper(I) salt, and a base. Reductive elimination then furnishes the alkynylated product.[5][7] Performing the reaction under an inert atmosphere is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[5]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

-

This compound (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

-

Copper(I) Iodide (CuI) (10 mol%)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Schlenk flask and magnetic stirrer

Procedure:

-

To a Schlenk flask under an inert atmosphere, dissolve this compound, Pd(PPh₃)₄, and CuI in a mixture of THF and Et₃N (2:1).

-

Degas the solution by bubbling argon through it for 15 minutes.

-

Add phenylacetylene dropwise via syringe.

-

Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 2-6 hours.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Resuspend the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Troubleshooting Sonogashira Reactions

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Inactive catalyst, moisture, oxygen | Use fresh, anhydrous solvents and reagents. Thoroughly degas the reaction mixture. |

| Glaser Homocoupling | Presence of oxygen | Ensure a strict inert atmosphere. Use freshly distilled and degassed solvents. |

| No Reaction | Poorly reactive alkyne | Increase reaction temperature. Consider a more electron-rich and bulky phosphine ligand. |

C. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient method for the palladium-catalyzed formation of C-N bonds.[8][9] This reaction is highly selective for the C-I bond at the C4 position of this compound, leaving the C-F bonds intact under typical conditions.[10]

Mechanistic Rationale: The catalytic cycle mirrors that of other cross-coupling reactions, involving oxidative addition of the aryl iodide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[8] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

-

This compound (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

XPhos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene

-

Sealed reaction vial and magnetic stirrer

Procedure:

-

In a glovebox, charge a reaction vial with Pd₂(dba)₃, XPhos, and NaOtBu.

-

Add this compound and a magnetic stir bar.

-

Seal the vial, remove it from the glovebox, and add anhydrous toluene and morpholine via syringe under an argon atmosphere.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction by LC-MS. The reaction is typically complete in 12-24 hours.

-

After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash column chromatography.

Catalytic Cycle Visualization: Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

II. Nucleophilic Aromatic Substitution (SNAr): Leveraging the Activating Effect of Fluorine

While the C-I bond is the primary site for cross-coupling, the fluorine atoms at C2 and C6 activate the ring for nucleophilic aromatic substitution (SNAr).[11][12] Generally, SNAr reactions on pyridine rings are facile, especially with strong electron-withdrawing groups. However, the reactivity order of halogens as leaving groups in SNAr is often F > Cl > Br > I, which is the reverse of their reactivity in cross-coupling.[13][14] This presents a potential challenge and an opportunity for selective functionalization.

For this compound, SNAr reactions with strong nucleophiles can occur at the C2/C6 positions. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex, which is stabilized by the electron-withdrawing fluorine atoms and the ring nitrogen.[15]

Causality Behind Experimental Choices: To favor SNAr at the C-F positions over reactions at the C-I bond, one must avoid palladium catalysts and employ strong nucleophiles under conditions that favor the addition-elimination pathway. Forcing conditions (high temperatures, strong bases) may be required to displace the fluoride ions. Conversely, to ensure selectivity for C-I bond chemistry, SNAr-type conditions should be avoided.

Experimental Protocol: SNAr with Sodium Methoxide

Materials:

-

This compound (1.0 equiv)

-

Sodium Methoxide (2.5 equiv)

-

Anhydrous Methanol

-

Round-bottom flask with reflux condenser

Procedure:

-

Dissolve this compound in anhydrous methanol in a round-bottom flask.

-

Add sodium methoxide portion-wise at room temperature.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon consumption of the starting material, cool the reaction to room temperature.

-

Carefully neutralize the mixture with 1M HCl.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography.

III. Metal-Halogen Exchange: Generating Organometallic Intermediates

The carbon-iodine bond can also undergo metal-halogen exchange to form highly reactive organometallic intermediates, such as organolithium or Grignard reagents. This transformation provides an alternative pathway for introducing nucleophilic carbon or other functionalities at the C4 position.

A. Lithiation

Treatment of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (-78 °C) can effect a rapid iodine-lithium exchange.[16] The resulting 2,6-difluoro-4-lithiopyridine is a potent nucleophile that can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, etc.).

Causality Behind Experimental Choices: The use of very low temperatures is critical to prevent side reactions, such as the addition of the organolithium reagent to the pyridine ring or decomposition of the lithiated intermediate.[17]

B. Grignard Reagent Formation

The formation of a Grignard reagent from this compound can be achieved by reacting it with magnesium metal in an ethereal solvent like THF or diethyl ether.[18] Activation of the magnesium surface, often with a small crystal of iodine or 1,2-dibromoethane, is typically required to initiate the reaction.[19] The resulting Grignard reagent, 2,6-difluoro-4-(magnesioiodo)pyridine, can then be used in standard Grignard reactions.

Challenges and Considerations: Grignard reagent formation can sometimes be sluggish to initiate.[19] Furthermore, the presence of the acidic C3 and C5 protons, activated by the adjacent fluorine atoms, could potentially lead to side reactions if a strong base is present. However, the primary reaction pathway remains the formation of the Grignard reagent at the C-I bond.

Logical Relationship Diagram: Reactivity Pathways

Caption: Key reactivity pathways of this compound.

Conclusion

This compound is a powerful and versatile building block whose reactivity is dominated by the carbon-iodine bond. This bond serves as a premier handle for a wide range of palladium-catalyzed cross-coupling reactions and metal-halogen exchange processes, enabling the selective introduction of diverse functionalities at the C4 position. While the C-F bonds activate the ring towards nucleophilic attack, the superior reactivity of the C-I bond in transformations like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations allows for a predictable and controlled synthetic strategy. By understanding the underlying mechanistic principles and carefully selecting reaction conditions, researchers can harness the distinct reactivity of this scaffold to accelerate the discovery and development of novel chemical entities.

References

- Collum, D. B., et al. (2010). Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine. Journal of the American Chemical Society, 132(18), 6361-5.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.

- ResearchGate. (n.d.). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.

- Barrios-Landeros, F., & Cárdenas, D. J. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129.

- Wikipedia. (n.d.). Sonogashira coupling.

- Wikipedia. (n.d.). Nucleophilic aromatic substitution.

- Stevens, E. (2019, January 19). nucleophilic aromatic substitutions. YouTube.

- PubChem. (n.d.). This compound.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.

- Wikipedia. (n.d.). Grignard reagent.

- Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.

- Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.

- Wikipedia. (n.d.). Suzuki reaction.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- Gutmann, B., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Reaction Chemistry & Engineering.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Tajbakhsh, M., & Hosseinzadeh, R. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479-516.

- Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.

- Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube.

- Terrier, F., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(30), 5637-5645.

Sources

- 1. CAS 685517-71-9: Pyridine,2,6-difluoro-4-iodo- [cymitquimica.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 17. Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Grignard reagent - Wikipedia [en.wikipedia.org]

- 19. reddit.com [reddit.com]

A Senior Application Scientist's Guide to the Electronic Landscape of 2,6-Difluoro-4-iodopyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond a Simple Building Block

In the landscape of modern medicinal chemistry and materials science, 2,6-Difluoro-4-iodopyridine has emerged as a uniquely powerful and versatile building block.[1] Its utility, however, is not merely a consequence of its trifunctional nature. To truly leverage this reagent, one must appreciate the intricate electronic interplay orchestrated by the fluorine substituents. This guide eschews a superficial overview, instead delving into the core electronic principles that govern the reactivity of this scaffold. We will explore the dualistic nature of fluorine's electronic influence, dissect how this translates to predictable reactivity in cornerstone synthetic transformations, and provide robust, field-tested protocols to empower your research and development endeavors.

The Dichotomous Electronic Influence of Fluorine

The chemical behavior of this compound is dominated by the profound electronic effects exerted by the two fluorine atoms positioned ortho to the ring nitrogen. Fluorine, as the most electronegative element, exhibits a powerful electron-withdrawing inductive effect (-I effect) through the sigma (σ) bond framework.[2][3][4] Simultaneously, its lone pair electrons can participate in π-conjugation, exerting a weaker, electron-donating resonance or mesomeric effect (+M effect).[2][5][6]

-

Inductive Effect (-I): The high electronegativity of fluorine (3.98 on the Pauling scale) causes a significant pull of electron density from the carbon atom to which it is attached.[2] In this compound, this effect is amplified by the presence of two fluorine atoms. This potent σ-withdrawal significantly lowers the electron density across the entire pyridine ring, rendering it highly electron-deficient. This effect is transmitted effectively through the sigma bond network.[3][6]

-

Resonance Effect (+M): Despite its electronegativity, fluorine possesses lone pairs in p-orbitals that can overlap with the π-system of the pyridine ring.[5] This donation of electron density into the ring is a resonance effect. However, due to the poor energy and size match between the 2p orbital of carbon and the highly contracted 2p orbital of fluorine, this +M effect is considerably weaker than its -I effect.[7]

In the case of fluorinated pyridines, the strong inductive withdrawal (-I) overwhelmingly dominates the weak resonance donation (+M).[2][8] The cumulative effect of two fluorine atoms at the C2 and C6 positions creates a molecule with a highly electrophilic aromatic core, profoundly influencing its reactivity.

Caption: Reactivity map of this compound.

Palladium-Catalyzed Cross-Coupling Reactions at C4

The C-I bond is significantly weaker than the C-F and C-H bonds, and its reactivity is enhanced by the electron-withdrawing nature of the ring, making it an excellent substrate for oxidative addition to a Palladium(0) catalyst. This regioselectivity is the cornerstone of its synthetic utility. [9]

The Suzuki reaction is a robust method for forming C(sp²)-C(sp²) bonds. [10][11]The electron-deficient nature of the 2,6-difluoropyridine core makes the C4-I bond highly susceptible to oxidative addition, often allowing the reaction to proceed under mild conditions with high efficiency.

Field-Proven Protocol: Synthesis of 2,6-Difluoro-4-phenylpyridine

-

Core Directive: This protocol provides a reliable method for the Suzuki coupling of this compound with phenylboronic acid. The choice of a moderately strong base like K₂CO₃ is crucial to activate the boronic acid without promoting side reactions on the sensitive substrate.

-

Materials & Reagents:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane and Water (4:1 mixture), degassed

-

-

Experimental Workflow:

Caption: General workflow for Suzuki-Miyaura cross-coupling.

-

Step-by-Step Procedure:

-

To an oven-dried reaction flask, add this compound (241 mg, 1.0 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

-

Seal the flask with a septum, and evacuate and backfill with argon three times.

-

Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

-

Add phenylboronic acid (146 mg, 1.2 mmol).

-

Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting iodide.

-

Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the mixture with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the product.

-

-

Troubleshooting:

-

Low Conversion: Ensure reagents and solvents are properly degassed to prevent catalyst deactivation. If the reaction stalls, an additional portion of catalyst (0.01 eq) can be added.

-

Protodeboronation: Use freshly purchased or properly stored boronic acid. Anhydrous conditions for the solid reagents are key.

-

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the pyridine core and a terminal alkyne. [12][13][14][15]This reaction is invaluable for introducing linear, rigid linkers in drug candidates and functional materials.

Field-Proven Protocol: Synthesis of 2,6-Difluoro-4-(phenylethynyl)pyridine

-

Core Directive: This protocol utilizes a classic Pd/Cu co-catalyst system. The amine (e.g., triethylamine) serves as both the base and a solvent. Performing the reaction under a strict inert atmosphere is paramount to prevent the oxidative homocoupling of the alkyne (Glaser coupling). [12]

-

Materials & Reagents:

-

This compound (1.0 eq)

-

Phenylacetylene (1.1 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

-

Copper(I) Iodide (CuI) (0.04 eq)

-

Triethylamine (Et₃N), anhydrous and degassed

-

Tetrahydrofuran (THF), anhydrous and degassed

-

-

Step-by-Step Procedure:

-

To an oven-dried Schlenk flask, add this compound (241 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous, degassed THF (5 mL) and triethylamine (3 mL).

-

Add phenylacetylene (120 μL, 1.1 mmol) dropwise via syringe.

-

Stir the reaction at room temperature for 6 hours, or until complete as monitored by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous NH₄Cl (15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify by flash column chromatography to afford the desired product.

-

-

Troubleshooting:

-

Glaser Homocoupling: This indicates the presence of oxygen. Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of inert gas.

-

Sluggish Reaction: Gentle warming (e.g., to 40 °C) can increase the reaction rate. Ensure the CuI is of high purity; older sources can be less active.

-

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for constructing C-N bonds. [16][17][18]The high reactivity of the C4-I bond in this compound allows for its selective amination, even in the presence of other halogens on different aromatic systems. This selectivity is a key advantage in complex molecule synthesis. [19] Field-Proven Protocol: Synthesis of N-benzyl-2,6-difluoropyridin-4-amine

-

Core Directive: This protocol employs a modern catalyst system with a sterically hindered biaryl phosphine ligand (e.g., XPhos) that promotes efficient reductive elimination. A strong, non-nucleophilic base like sodium tert-butoxide is required.

-

Materials & Reagents:

-

This compound (1.0 eq)

-

Benzylamine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 eq)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

-

Toluene, anhydrous and degassed

-

-

Step-by-Step Procedure:

-

In a glovebox, or using Schlenk technique, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (38.1 mg, 0.08 mmol), and NaOt-Bu (135 mg, 1.4 mmol) to an oven-dried reaction tube.

-

Add this compound (241 mg, 1.0 mmol).

-

Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed toluene (5 mL) followed by benzylamine (131 μL, 1.2 mmol).

-

Place the reaction in a preheated oil bath at 100 °C and stir for 12-16 hours.

-

Cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by flash column chromatography.

-

-

Troubleshooting:

-

Incomplete Reaction: Ensure the base is fresh and has been handled under inert conditions, as it is highly hygroscopic. The Pd/ligand ratio is critical for catalyst stability and activity.

-

Side Product Formation: Overheating can lead to decomposition. Maintain the recommended temperature. Ensure the starting amine is pure.

-

Conclusion and Future Outlook

The electronic properties of this compound are a textbook example of how fluorine's strong inductive effect can be harnessed to create a highly activated, yet selectively reactive, synthetic intermediate. The powerful electron withdrawal by the two fluorine atoms renders the C4-I bond exceptionally labile for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of C-C and C-N bonds. This predictable regioselectivity, combined with the metabolic stability often imparted by fluorine, solidifies the role of this molecule as a privileged scaffold in drug discovery and materials science. [1][20][21][22]As synthetic methodologies continue to advance, the strategic application of electronically-tuned building blocks like this compound will remain a cornerstone of molecular innovation.

References

- PYRIDINE, 2,6-DIFLUORO-4-IODO- | 685517-71-9. ChemicalBook.

- Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing.

- The effect of fluorine on the electronic spectra and ionization potentials of molecules. Royal Society Publishing.

- Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. Chemistry Stack Exchange.

- CAS 685517-71-9: Pyridine,2,6-difluoro-4-iodo-. CymitQuimica.

- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Arom

- Effect of aromatic ring fluorination on CH…π interactions. RSC Publishing.

- Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC - PubMed Central.

- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed - NIH.

- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI.

- Fluorinated Protein–Ligand Complexes: A Comput

- Inductive and Resonance (Mesomeric) Effects. Chemistry Steps.

- Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine. Benchchem.

- Worked ex - Resonance vs Inductive Effects (video). Khan Academy.

- Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.

- PYRIDINE, 2,6-DIFLUORO-4-IODO- synthesis. ChemicalBook.

- Buchwald–Hartwig amin

- Application of 2,6-dichloro-4-iodopyridine in Medicinal Chemistry. Benchchem.

- Inductive Effect Vs Resonance (Rule of Organic Chemistry). YouTube.

- This compound | C5H2F2IN | CID 21747365. PubChem.

- Sonogashira reaction. Wikipedia.

- Inductive Effect vs Resonance Effect: Key Differences & Table. Vedantu.

- Suzuki reaction. Wikipedia.

- Buchwald-Hartwig Amin

- Worked ex - Resonance vs Inductive Effects | Electronic Effects | Chemistry. Khan Academy.

- Sonogashira Coupling. Organic Chemistry Portal.

- This compound. Oakwood Chemical.

- 685517-71-9|this compound. Ambeed.com.

- PYRIDINE, 2,6-DIFLUORO-4-IODO-. ChemicalBook.

- This compound | 685517-71-9. ChemScene.

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- Sonogashira Coupling. Chemistry LibreTexts.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Suzuki Coupling. Organic Chemistry Portal.

- Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.

- This compound | 685517-71-9. Sigma-Aldrich.

Sources

- 1. CAS 685517-71-9: Pyridine,2,6-difluoro-4-iodo- [cymitquimica.com]

- 2. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Inductive Effect vs Resonance Effect: Key Differences & Table [vedantu.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 7. Khan Academy [khanacademy.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

2,6-Difluoro-4-iodopyridine: A Versatile Heterocyclic Building Block for Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its presence in numerous natural products and synthetic compounds with diverse biological activities and material properties.[1][2] The strategic introduction of fluorine atoms into this heterocyclic system can profoundly influence a molecule's physicochemical and biological characteristics. Fluorine's high electronegativity can alter the pKa of the pyridine nitrogen, modulate metabolic stability by blocking sites of oxidation, and enhance binding affinity to biological targets through favorable electrostatic interactions.[3]

2,6-Difluoro-4-iodopyridine emerges as a particularly valuable trifunctional building block.[1] Its structure combines the electronic effects of two fluorine atoms at the 2 and 6 positions with a highly reactive iodine atom at the 4-position.[3] This unique arrangement allows for selective and sequential functionalization, making it an ideal starting point for the synthesis of complex, multi-substituted pyridine derivatives. The differential reactivity of the C-I bond over the C-F bonds is the key to its synthetic utility, enabling chemists to perform chemoselective cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, offering practical insights and detailed protocols for its effective utilization in research and development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source(s) |

| CAS Number | 685517-71-9 | [4] |

| Molecular Formula | C₅H₂F₂IN | [5] |

| Molecular Weight | 240.98 g/mol | [4] |

| Appearance | Colorless crystals or white to yellow to brown solid | [5] |

| Melting Point | 78-80 °C | [6] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.22 (t, 2H, J = 1.2 Hz) | [5][6] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 161.1 (dd, J = 250, 16 Hz, 2C), 115.6 (dd, J = 24, 10 Hz, 2C), 110.3 | [5][6] |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -68.1 | [5][6] |

| GC-MS (m/z) | [M⁺]: 241 (calculated and found) | [5][6] |

Synthesis of this compound

The preparation of this compound can be achieved through a reliable and scalable synthetic route. One common method involves the directed ortho-metalation of a dihalopyridine precursor, followed by iodination.[5][6]

Synthetic Workflow Diagram

Caption: Key cross-coupling reactions of this compound.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with a boronic acid or ester. [7][8]For this compound, this reaction is ideal for introducing aryl or heteroaryl substituents at the 4-position.

General Protocol:

-

In a reaction vessel purged with an inert gas, combine this compound (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.). [7]2. Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

-

Heat the mixture (typically 80-100 °C) and monitor the reaction by TLC or LC-MS. [9]4. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). [9]5. Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate.

-

Purify the residue by flash column chromatography.

| Catalyst System | Base | Solvent | Temperature | Typical Yields | Reference |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 °C | ~70-80% (mono-arylated) | [7] |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 °C | >90% (di-arylated analogs) | [7] |

Note: The table is based on protocols for similar dihalopyridines and serves as a starting point for optimization.

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to alkynyl-substituted pyridines. [10][11][12]These products are valuable intermediates, as the alkyne moiety can be further elaborated.

General Protocol:

-

To a dry, inert-atmosphere flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%). [10]2. Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).

-

Slowly add the terminal alkyne (1.1-1.5 equiv.) to the mixture.

-

Stir the reaction at room temperature or with gentle heating (40-65 °C) until completion, as monitored by TLC. [10]5. Work-up typically involves dilution with an organic solvent, filtration through celite to remove catalyst residues, washing with water and brine, and drying.

-

Purification is achieved by column chromatography.

| Catalyst System | Base | Solvent | Temperature | Key Considerations | Reference |

| Pd(PPh₃)₄ / CuI | Et₃N | THF/Et₃N | Room Temp. | Strict inert atmosphere to prevent Glaser coupling. | [13] |

| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF or DMF | Room Temp. - 65 °C | Anhydrous conditions are optimal. | [10] |

Note: This table provides general conditions; optimization for specific substrates is recommended.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. [14][15]This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the pyridine ring.

General Protocol:

-

In an oven-dried, inert-atmosphere reaction tube, combine this compound (1.0 equiv.), the desired amine (1.2-1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a specific Pd(I) dimer, 0.5-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 1-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv.). [16][17]2. Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Heat the reaction mixture (typically 80-110 °C) with vigorous stirring until the starting material is consumed.

-

After cooling, the reaction is quenched with water and extracted with an organic solvent.

-

The organic phase is washed, dried, and concentrated.

-

The product is purified by column chromatography.

| Catalyst System | Base | Solvent | Temperature | Key Considerations | Reference |

| Pd(OAc)₂ / BINAP | K₂CO₃ | Toluene | Microwave (30 min) | Effective for aromatic amines. | [16] |

| Pd(I) Dimer / XPhos | NaOt-Bu | 1,4-Dioxane | 80-100 °C | Broad scope for various amines. | [17] |

Note: The choice of ligand and base is critical and often substrate-dependent. [18]

Applications in Drug Discovery and Materials Science

The 2,4,6-trisubstituted pyridine scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. [1]

Case Study: Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a common feature in cancer. [1]The pyridine core can act as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase. The substituents at the 2, 4, and 6 positions can then be tailored to occupy adjacent hydrophobic pockets and form specific interactions, leading to potent and selective inhibition.

Caption: General synthetic strategy for kinase inhibitors.

By employing the sequential cross-coupling strategies described above, researchers can efficiently generate large libraries of diverse 2,4,6-trisubstituted pyridines for screening against various kinase targets. The fluorine atoms at the 2 and 6 positions can enhance binding affinity and improve metabolic stability, making this building block particularly attractive for drug design.

Beyond medicinal chemistry, the rigid, functionalizable core of this compound makes it a candidate for the synthesis of organic materials, including ligands for catalysis, components of organic light-emitting diodes (OLEDs), and functional polymers.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

-

Hazards: Causes skin irritation, serious eye damage, and may cause respiratory irritation. [4]It is harmful if swallowed, in contact with skin, or if inhaled. [19][20]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [19][20]Use in a well-ventilated area or under a fume hood.

-

Storage: Keep in a tightly closed container in a dark, cool place under an inert atmosphere. Recommended storage temperature is 2-8 °C. * In Case of Exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [19][20] * Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice. [19][20] * Inhalation: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. [19][20] * Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell. [19][20] Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information before handling this compound. [19][20]

-

Conclusion

This compound is a powerful and versatile heterocyclic building block with significant potential in drug discovery, materials science, and synthetic organic chemistry. Its well-defined reactivity, particularly the chemoselective functionalization of the C-I bond, allows for the rational design and synthesis of complex molecular architectures. The protocols and data presented in this guide provide a solid foundation for researchers to harness the full potential of this valuable compound in their scientific endeavors.

References

- PubChem. This compound | C5H2F2IN | CID 21747365. [Link]

- ResearchGate. Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. [Link]

- Wikipedia.

- ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. [Link]

- Wikipedia. Sonogashira coupling. [Link]

- Organic Chemistry Portal. Sonogashira Coupling. [Link]

- Royal Society of Chemistry. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]

- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

- Chemistry LibreTexts.

- Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 685517-71-9: Pyridine,2,6-difluoro-4-iodo- [cymitquimica.com]

- 4. This compound | C5H2F2IN | CID 21747365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PYRIDINE, 2,6-DIFLUORO-4-IODO- synthesis - chemicalbook [chemicalbook.com]

- 6. PYRIDINE, 2,6-DIFLUORO-4-IODO- | 685517-71-9 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

The Strategic Emergence of Substituted Iodopyridines: A Technical Guide for Modern Drug Discovery

For Immediate Release

In the intricate world of synthetic chemistry and drug development, the pyridine scaffold stands as a cornerstone, present in a vast array of pharmaceuticals and biologically active compounds.[1] Among its many derivatives, substituted iodopyridines have emerged as particularly powerful and versatile building blocks. This technical guide provides an in-depth exploration of the discovery, history, and evolving synthetic strategies for this critical class of molecules, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Unassuming Power of the Carbon-Iodine Bond on a Pyridine Ring

The utility of substituted iodopyridines lies in the unique properties of the carbon-iodine (C-I) bond. Being the largest and least electronegative of the stable halogens, iodine creates a polarized C-I bond that is significantly weaker and more reactive than its lighter halogen counterparts. This inherent reactivity makes iodopyridines exceptional substrates for a multitude of cross-coupling reactions, enabling the facile introduction of diverse functional groups and the construction of complex molecular architectures.[2][3] This has positioned them as indispensable intermediates in the synthesis of novel therapeutic agents, particularly in the realm of oncology and enzyme inhibition.[1][4]